1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine is a chemical compound with the molecular formula and a molecular weight of 202.25 g/mol. This compound is derived from quinoline, which is a heterocyclic aromatic organic compound known for its diverse biological activities. The structure of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine features a quinoline moiety substituted with an N-methylmethanamine group, which contributes to its potential biological properties and applications in medicinal chemistry.
The compound is classified under the category of organic compounds, specifically as an amine due to the presence of the N-methylmethanamine functional group. It has been identified in various chemical databases, including PubChem and BenchChem, where it is noted for its utility in research contexts .
The synthesis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine typically involves several key steps:
The industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.
The molecular structure of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine can be depicted as follows:
InChI=1S/C12H14N2O/c1-13-8-9-5-6-11(15-2)12-10(9)4-3-7-14-12/h3-7,13H,8H2,1-2H3
PBQJRKNTVWCJKJ-UHFFFAOYSA-N
This information indicates that the compound contains a quinoline ring system with an ether group (methoxy) and an amine functional group.
1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
Some relevant physical and chemical properties of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine include:
These properties are essential for understanding how the compound behaves under different conditions, including solubility in various solvents, stability over time, and potential reactivity with other substances .
1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: